tert-Butyl 10-chlorodecanoate
Description
tert-Butyl 10-chlorodecanoate is a chlorinated ester derivative of decanoic acid, featuring a tert-butyl ester group at one end and a chlorine atom at the 10th carbon position. Structurally, it belongs to the class of tert-butyl alkanoates, which are widely utilized in organic synthesis as intermediates, protective groups, or precursors for pharmaceuticals and polymers. The tert-butyl group enhances steric bulk and stability, while the chlorine atom introduces reactivity for further functionalization.
Properties
IUPAC Name |
tert-butyl 10-chlorodecanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27ClO2/c1-14(2,3)17-13(16)11-9-7-5-4-6-8-10-12-15/h4-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQKDEDAPYROBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl 10-chlorodecanoate can be synthesized through the esterification of 10-chlorodecanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Hydrolysis Reactions
Hydrolysis of tert-butyl 10-chlorodecanoate occurs under acidic or basic conditions, cleaving the ester bond to yield 10-chlorodecanoic acid and tert-butanol.
Acid-Catalyzed Hydrolysis
-
Mechanism : Protonation of the ester carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by water. The tetrahedral intermediate collapses to release tert-butanol and regenerate the acid catalyst .
-
Conditions : Reflux with concentrated HCl or H₂SO₄ in aqueous medium.
-
Product : 10-Chlorodecanoic acid.
Base-Promoted Hydrolysis (Saponification)
-
Mechanism : Hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. Elimination of tert-butoxide yields the carboxylate salt, which is acidified to 10-chlorodecanoic acid .
-
Conditions : NaOH or KOH in aqueous ethanol under reflux.
| Hydrolysis Type | Reagents | Temperature | Yield |
|---|---|---|---|
| Acidic | HCl (conc.), H₂O | 100–110°C | 85–90% |
| Basic | NaOH, EtOH/H₂O | 70–80°C | 75–80% |
Nucleophilic Substitution at the Chlorine Atom
The terminal chlorine undergoes nucleophilic substitution (SN₂) due to its position on a primary carbon .
Common Nucleophiles and Products
-
Hydroxide Ion : Forms 10-hydroxydecanoic acid tert-butyl ester.
-
Amines (e.g., NH₃) : Produces 10-aminodecanoic acid tert-butyl ester.
-
Thiols (e.g., NaSH) : Yields 10-mercaptodecanoic acid tert-butyl ester.
Conditions :
-
Polar aprotic solvents (e.g., DMF, DMSO).
-
Elevated temperatures (50–80°C) to overcome activation energy .
Mechanism :
-
Backside attack by the nucleophile, leading to inversion of configuration.
-
Simultaneous departure of the chloride ion.
Transesterification
The tert-butyl ester group undergoes exchange with other alcohols under acidic or basic conditions.
Example Reaction with Methanol
-
Reagents : Methanol, H₂SO₄ (catalyst).
-
Mechanism :
-
Protonation of the ester carbonyl.
-
Nucleophilic attack by methanol.
-
Formation of methyl 10-chlorodecanoate and tert-butanol.
-
-
Conditions : Reflux in anhydrous methanol.
| Alcohol | Catalyst | Temperature | Conversion |
|---|---|---|---|
| Methanol | H₂SO₄ | 65°C | 92% |
| Ethanol | HCl | 70°C | 88% |
Stability and Reaction Considerations
-
Thermal Stability : Decomposes above 200°C, releasing HCl and forming decenoate derivatives.
-
Solvent Compatibility : Stable in hydrocarbons (e.g., hexane) but reacts with polar aprotic solvents at elevated temperatures.
-
Storage : Recommended under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
Scientific Research Applications
tert-Butyl 10-chlorodecanoate has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity and interactions with biological systems. It may be used in studies related to enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials. It may also be used as a precursor for the synthesis of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of tert-Butyl 10-chlorodecanoate depends on its specific application and the context in which it is used. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its ester and chlorine functionalities. These interactions can lead to changes in the activity or function of the target molecules, resulting in the desired biological or chemical effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include:
- tert-Butyl 10-Bromodecanoate (CAS 1644575-06-3): Features a bromine atom instead of chlorine at the 10th position.
- tert-Butyl Decanoate: Lacking a halogen substituent, this compound serves as a baseline for comparing halogen-induced effects.
- tert-Butyl 12-Hydroxy-4,7,10-Trioxadodecanoate (CAS 186020-66-6): Contains ether linkages and a hydroxyl group, altering polarity and reactivity .
Table 1: Structural and Physical Properties
| Compound | Substituent | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| tert-Butyl 10-Chlorodecanoate | Cl at C10 | ~278 (estimated) | Ester, Chloroalkane | Nucleophilic substitution |
| tert-Butyl 10-Bromodecanoate | Br at C10 | ~322 (estimated) | Ester, Bromoalkane | Enhanced SN2 reactivity |
| tert-Butyl Decanoate | None | ~228 | Ester | Low reactivity |
| tert-Butyl 12-Hydroxy-4,7,10-Trioxadodecanoate | OH, ether linkages | 278.34 | Ester, Hydroxyl, Ether | Hydrogen bonding, hydrolysis |
Key Observations :
- Halogen Effects: The chlorine atom in this compound is less polarizable than bromine in the bromo analog, leading to milder reactivity in nucleophilic substitutions. Bromine’s larger atomic size facilitates better leaving-group ability in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
- Hydrophobicity : The chloro derivative is less polar than the hydroxy/ether-containing analog (CAS 186020-66-6), resulting in lower water solubility but better miscibility with organic solvents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for tert-Butyl 10-chlorodecanoate, and how can reaction conditions be systematically optimized?
- Methodological Answer : Use a factorial experimental design to evaluate variables such as temperature, solvent polarity, and catalyst concentration. For example, polar protic solvents (e.g., HCl) favor SN1 mechanisms for tert-butyl derivatives, as demonstrated in analogous SN1 syntheses of tert-butyl chloride . Statistical tools like ANOVA can identify significant factors affecting yield and purity. Refer to optimization frameworks for epoxidation reactions using tert-butyl hydroperoxide, where experimental design improved substrate conversion .
Q. How can this compound be characterized to confirm structural integrity and purity?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze axial/equatorial conformer ratios via low-temperature NMR, as applied to tert-butyl groups in triazinanes .
- GC-MS : Quantify impurities and verify molecular weight.
- FTIR : Identify functional groups (e.g., C-Cl stretch at ~550 cm⁻¹).
Cross-reference with computational methods (e.g., DFT) to validate spectral assignments .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity, temperature, and light exposure. Monitor degradation via HPLC and track byproducts. For tert-butyl derivatives, storage in inert atmospheres (argon) and freezer conditions (-20°C) is recommended to prevent hydrolysis or thermal decomposition, as seen in tert-butyl hydroperoxide safety protocols .
Advanced Research Questions
Q. How do solvent polarity and leaving-group efficiency influence the reaction mechanism of this compound synthesis?
- Methodological Answer : Compare SN1 vs. SN2 pathways using kinetic isotope effects (KIEs) and stereochemical analysis. For example, tert-butyl chloride synthesis via SN1 mechanisms requires polar protic solvents to stabilize carbocation intermediates . Computational modeling (e.g., DFT with explicit solvent molecules) can explain deviations from expected conformer ratios, as shown in triazinane studies .
Q. How can contradictory data from kinetic studies of this compound reactions be resolved?
- Methodological Answer : Apply error-source triangulation:
- Replicate experiments under identical conditions to rule out procedural variability.
- Validate instrumentation (e.g., calibrate GC-MS detectors).
- Use control reactions (e.g., tert-butyl alcohol chlorination) to isolate variables.
Discuss limitations openly, such as side reactions forming alkyl halides, and use statistical tools (e.g., confidence intervals) to assess significance .
Q. What computational strategies best predict the regioselectivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Employ hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations to model transition states. Compare with experimental data from isotopic labeling (e.g., ¹⁸O tracking in tert-butyl derivatives). Studies on tert-butyl triazinanes highlight the necessity of explicit solvent modeling to match observed equatorial conformers .
Q. How can crystallization-driven conformational changes in this compound be analyzed experimentally?
- Methodological Answer : Use X-ray crystallography to resolve solid-state structures and dynamic NMR at low temperatures (< -40°C) to capture axial↔equatorial equilibria. For tert-butyl groups, crystallization often stabilizes axial conformers despite solution-phase equatorial dominance, as shown in triazinane systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
